molecular formula C192H206ClN7O22 B13389013 [1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol

[1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Cat. No.: B13389013
M. Wt: 2999 g/mol
InChI Key: YSNFKXNCNPRAOJ-UHFFFAOYSA-N
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Description

The compound [1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol is a complex organic molecule with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Ethenyl Group: The initial step involves the formation of the ethenyl group through a Wittig reaction, using a phosphonium ylide and an aldehyde.

    Substitution Reactions: The chloro and methoxy groups are introduced via nucleophilic substitution reactions, using appropriate halogenated precursors.

    Formation of the Pyrrolidine and Piperidine Rings: These rings are formed through cyclization reactions, often involving intramolecular nucleophilic attacks.

    Final Assembly: The final compound is assembled through a series of coupling reactions, using reagents such as palladium catalysts and base conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ethenyl groups can be reduced to form ethyl groups.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ethenyl groups would yield ethyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl and phenyl groups allow it to bind to hydrophobic pockets, while the hydroxyl and amino groups enable hydrogen bonding with active sites. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol
  • 2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid
  • 2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex structure, which allows it to interact with a wide range of molecular targets. Its versatility makes it a valuable tool in various fields of scientific research.

Properties

Molecular Formula

C192H206ClN7O22

Molecular Weight

2999 g/mol

IUPAC Name

[1-[[3-chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C30H33NO4.C28H31NO.C27H28ClNO.2C27H29NO5.C27H29NO4.C26H27NO2/c1-21-23(12-9-13-25(21)24-10-5-4-6-11-24)16-15-22-18-28(34-2)26(29(19-22)35-3)20-31-17-8-7-14-27(31)30(32)33;1-21-18-23(19-29-17-7-11-27(29)20-30)13-14-24(21)15-16-25-10-6-12-28(22(25)2)26-8-4-3-5-9-26;1-20-22(9-5-11-26(20)23-7-3-2-4-8-23)14-15-24-13-12-21(17-27(24)28)18-29-16-6-10-25(29)19-30;2*1-18-20(10-7-11-22(18)21-8-5-4-6-9-21)13-12-19-14-25(32-2)23(26(15-19)33-3)16-28-24(17-29)27(30)31;1-18-21(11-8-12-23(18)22-9-6-5-7-10-22)14-13-20-15-25(31-3)24(26(16-20)32-4)17-28-19(2)27(29)30;1-18-16-21(17-27-20(3)26(28)29)12-13-22(18)14-15-23-10-7-11-25(19(23)2)24-8-5-4-6-9-24/h4-6,9-13,15-16,18-19,27H,7-8,14,17,20H2,1-3H3,(H,32,33);3-6,8-10,12-16,18,27,30H,7,11,17,19-20H2,1-2H3;2-5,7-9,11-15,17,25,30H,6,10,16,18-19H2,1H3;2*4-15,24,28-29H,16-17H2,1-3H3,(H,30,31);5-16,19,28H,17H2,1-4H3,(H,29,30);4-16,20,27H,17H2,1-3H3,(H,28,29)

InChI Key

YSNFKXNCNPRAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)C(=O)O)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C.CC1=C(C=CC(=C1)CN2CCCC2CO)C=CC3=C(C(=CC=C3)C4=CC=CC=C4)C.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=C(C=C(C=C3)CN4CCCC4CO)Cl.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=CC(=C(C(=C3)OC)CNC(C)C(=O)O)OC.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=CC(=C(C(=C3)OC)CNC(CO)C(=O)O)OC.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=CC(=C(C(=C3)OC)CNC(CO)C(=O)O)OC.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC

Origin of Product

United States

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